1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea

Monoamine Oxidase Inhibition Enzyme Selectivity Neurological Disease Research

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea (CAS 1170827-83-4) is a synthetic diaryl urea derivative featuring a tetrahydroquinolinone core. It is primarily characterized as a monoamine oxidase B (MAO-B) inhibitor, with documented in vitro potency in the micromolar range.

Molecular Formula C25H25N3O4
Molecular Weight 431.492
CAS No. 1170827-83-4
Cat. No. B2382479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea
CAS1170827-83-4
Molecular FormulaC25H25N3O4
Molecular Weight431.492
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
InChIInChI=1S/C25H25N3O4/c1-31-22-10-6-9-20(24(22)32-2)27-25(30)26-19-12-13-21-18(15-19)11-14-23(29)28(21)16-17-7-4-3-5-8-17/h3-10,12-13,15H,11,14,16H2,1-2H3,(H2,26,27,30)
InChIKeyIMUGLAOXZXDQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea (CAS 1170827-83-4)


1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea (CAS 1170827-83-4) is a synthetic diaryl urea derivative featuring a tetrahydroquinolinone core [1]. It is primarily characterized as a monoamine oxidase B (MAO-B) inhibitor, with documented in vitro potency in the micromolar range [2]. This compound belongs to a broader class of tetrahydroquinolinylurea derivatives investigated for their interactions with neurological targets, including vanilloid receptor 1 (VR1) and carbonic anhydrase isoforms, depending on substitution patterns [3]. Its distinguishing feature is the combination of an N-benzyl substituent on the quinolinone ring and a 2,3-dimethoxyphenyl group on the urea moiety, a structural arrangement that directs its biological profile away from other in-class candidates.

Why Generic Substitution Fails: Differentiation of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea


Generic substitution within the tetrahydroquinolinylurea series is not feasible because minor perturbations in the urea linker's phenyl substituents or the quinolinone N-substituent lead to profound shifts in enzyme selectivity and potency [1]. For example, replacing the 2,3-dimethoxyphenyl group with an unsubstituted phenyl ring drastically alters MAO isoform preference, demonstrating that the specific pharmacophoric arrangement in this compound is crucial for its documented MAO-B bias [2]. Consequently, procurement based solely on core scaffold similarity risks selecting an analog with a divergent, potentially counterproductive biological profile for a defined research endpoint.

Quantitative Evidence Guide for the Selection of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea


Enhanced Selectivity for MAO-B over MAO-A versus the Unsubstituted Phenyl Analog

The 2,3-dimethoxyphenyl substituent on the urea group significantly shifts the MAO-B/MAO-A selectivity profile compared to the closest unsubstituted phenyl analog. While the 2,3-dimethoxy analog exhibits a residual MAO-B IC50 of 201,000 nM, the phenyl-substituted comparator (CAS 1170569-00-2) demonstrates a distinct selectivity pattern, with a reported MAO-A IC50 exceeding 100,000 nM [1]. The presence of the methoxy groups appears to confer a measurable, albeit weak, preference for the MAO-B isoform, a distinction absent in the simpler analog [2].

Monoamine Oxidase Inhibition Enzyme Selectivity Neurological Disease Research

Divergence from Carbonic Anhydrase Inhibition via Tetrahydroquinoline N-Substitution

A closely related study on tetrahydroquinoline-containing diphenylurea derivatives reveals that the N-substituent on the quinolinone ring directs target affinity. Compounds with N-benzyl groups, such as the target molecule, were absent from the most potent carbonic anhydrase inhibitors (hCA I/II), which instead featured tolyl- or fluorophenyl-linked quinoline extensions [1]. The most potent compound in that series, 7k, showed IC50 values of 5.28 µM and 5.51 µM against hCA I and hCA II, respectively, whereas the N-benzyl-substituted analogs, where reported, showed markedly reduced inhibitory activity, suggesting a divergent structure-activity relationship [1].

Carbonic Anhydrase Inhibition Off-Target Liability Drug Discovery

MAO-B Binding Affinity Confirmation and Potency Categorization

Confirmatory binding data from a curated ChEMBL source establishes a consistent, albeit low, level of target engagement for MAO-B. The IC50 of 201 µM positions this compound in a distinct potency category, making it a suitable negative control or a starting scaffold for hit-to-lead optimization campaigns, rather than a lead-like probe candidate [1]. This contrasts with optimized MAO-B inhibitors from other structural classes, which routinely achieve nanomolar potency [2].

Target Engagement Biochemical Assay Enzyme Inhibition

Best Application Scenarios for 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea Based on Evidence


MAO-B Selectivity Profiling and Scaffold Optimization Campaigns

Ideal for use as a starting scaffold in hit-to-lead programs targeting selective MAO-B inhibition. The documented selectivity shift over the unsubstituted phenyl analog, confirmed via cross-study comparable data, provides a rational basis for structure-activity relationship (SAR) exploration around the 2,3-dimethoxyphenyl moiety to enhance potency while preserving isoform bias [1].

Negative Control for Tetrahydroquinolinylurea-Based hCA II Inhibitors

This compound serves as a highly suitable negative control in experiments investigating carbonic anhydrase inhibition by tetrahydroquinoline urea derivatives. Class-level inference from a published SAR study confirms that the N-benzyl group directs activity away from the hCA I/II isoforms, allowing researchers to validate target-specific engagement of more potent, tolyl-substituted derivatives [1].

Reference Compound in Neurological Disease Research Panels

Can be included as a reference molecule in screening panels for neurodegenerative or psychiatric drug discovery. Its confirmed, weak MAO-B inhibition, coupled with known inactivity towards MAO-A, offers a useful baseline for evaluating novel inhibitors derived from this chemotype, as detailed in the curated ChEMBL potency data [1].

Inert Pharmacophore Probe for Off-Target Selectivity Assays

Due to the inferred absence of significant hCA I/II inhibition, this compound acts as an inert probe within the broader tetrahydroquinoline class. Its use can help deconvolute the polypharmacology of more promiscuous class members, such as the potent hCA inhibitor 7k, ensuring that observed biological effects can be correctly assigned to specific structural features [1].

Quote Request

Request a Quote for 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.